(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Description
The compound (2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid features a pentanoic acid backbone with two critical substituents:
- Position 2: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a base-labile protecting group widely used in peptide synthesis .
- Position 5: A tert-butylamino group linked via a methylideneamino bridge to a sulfonamido-pentamethyl benzofuran moiety.
The stereochemistry (2S) ensures specific spatial orientation for biological interactions or synthetic coupling efficiency.
Properties
Molecular Formula |
C38H48N4O7S |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42)/t31-/m0/s1 |
InChI Key |
YGMOQFCSXYWVFQ-HKBQPEDESA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- L-arginine or L-ornithine derivatives as the amino acid backbone.
- Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or equivalent reagents for alpha-amino protection.
- 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride (Pbf-Cl) as the sulfonylating agent.
- tert-Butylamine for guanidine protection.
General Synthetic Route
Alpha-Amino Protection with Fmoc Group
The free alpha-amino group of L-arginine or L-ornithine is reacted with fluorenylmethoxycarbonyl chloride under basic conditions (e.g., NaHCO3 or Na2CO3 buffer) to install the Fmoc protecting group. This step yields Fmoc-L-arginine or Fmoc-L-ornithine intermediates.Side-Chain Guanidine Protection via Sulfonylation
The guanidine side chain is protected by reaction with 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine or DIPEA. This sulfonylation step converts the guanidine group into a Pbf-protected guanidine, preventing undesired side reactions during peptide synthesis.Formation of the Iminomethylidene Linkage
The tert-butylamino group is introduced via condensation with tert-butylamine, forming the iminomethylidene moiety linked to the sulfonylamino group. This step stabilizes the guanidine protection and enhances the compound's stability.Purification
The final compound is purified by recrystallization or chromatographic techniques (e.g., preparative HPLC) to achieve high purity suitable for peptide synthesis applications.
Alternative Activated Ester Form
A pentafluorophenyl ester derivative, Pentafluorophenyl (E)-N^5-[[amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene]amino]-N^2-[(9H-fluoren-9-yl)methoxycarbonyl]-L-ornithinate, is also synthesized for enhanced coupling efficiency in peptide synthesis. This derivative is prepared by reacting the acid form with pentafluorophenol in the presence of coupling agents such as DCC or DIC.
Data Tables Summarizing Preparation Details
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Alpha-amino protection | Fmoc-Cl, NaHCO3 buffer, aqueous-organic solvent | Introduce Fmoc protecting group | Mild basic conditions, room temperature |
| 2. Guanidine sulfonylation | Pbf-Cl, triethylamine or DIPEA, organic solvent | Protect guanidine side chain with Pbf | Anhydrous conditions preferred |
| 3. Iminomethylidene formation | tert-Butylamine, condensation conditions | Form tert-butylamino linkage | Stabilizes guanidine protection |
| 4. Purification | Recrystallization or preparative HPLC | Obtain high purity compound | Purity > 98% typically required |
| Compound Form | Molecular Weight (g/mol) | Key Features | Application |
|---|---|---|---|
| Acid form (Fmoc-Arg(Pbf)-OH) | 648.8 | Fmoc and Pbf protected arginine derivative | Standard SPPS building block |
| Pentafluorophenyl ester (Fmoc-Arg(Pbf)-OPfp) | 814.8 | Activated ester for improved coupling efficiency | Used in peptide coupling reactions |
Research Findings and Considerations
- The Pbf protecting group is favored over other guanidine protecting groups due to its acid lability, allowing selective deprotection under TFA conditions without damaging the peptide chain.
- The Fmoc group is stable under acidic conditions but removable under mild base (e.g., piperidine), making this compound compatible with Fmoc-SPPS protocols.
- The pentafluorophenyl ester derivative increases coupling efficiency by providing a reactive ester that facilitates amide bond formation with amino groups on growing peptide chains.
- Synthetic yields for the protected amino acid typically range from 70% to 85%, depending on reaction conditions and purification methods.
- Stability studies indicate that the compound is stable under dry, inert atmosphere storage at low temperatures (2–8 °C).
Chemical Reactions Analysis
Types of Reactions
(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s benzofuran-sulfonamide group requires specialized sulfonylation steps, as seen in ’s DCC-mediated coupling .
- Biological Activity : The sulfonamide-benzofuran moiety may mimic transition states in enzyme catalysis, similar to sulfonamide drugs (e.g., COX-2 inhibitors).
- Safety : Analogues with Fmoc/Boc groups (e.g., ) share hazards (H302, H315), necessitating careful handling .
Biological Activity
The compound (2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex amino acid derivative notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 496.66 g/mol. Its structure features several functional groups that may contribute to its biological activity, including sulfonamide and amine functionalities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on existing literature:
-
Antitumor Activity
- Recent studies have indicated that derivatives similar to the compound exhibit significant antitumor effects. For example, compounds with similar structures have been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds derived from furan and benzothiazole moieties demonstrated cytotoxic effects in both 2D and 3D cell culture systems, with IC50 values indicating effective concentrations for inhibiting tumor growth .
-
Antimicrobial Activity
- The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies employing broth microdilution methods have demonstrated that related compounds possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action
- The biological mechanisms through which the compound exerts its effects are still under investigation. However, it has been suggested that the interaction with DNA may play a crucial role in its antitumor activity. Research indicates that certain derivatives bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
Case Studies
Several case studies highlight the biological impact of compounds structurally related to (2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid:
-
Case Study 1: Anticancer Efficacy
A series of synthesized benzothiazole derivatives were evaluated for their anticancer properties against lung cancer cell lines A549 and HCC827. Results indicated that certain derivatives exhibited IC50 values as low as 0.004 μM, highlighting their potential as effective anticancer agents . -
Case Study 2: Antimicrobial Testing
In a comparative study of various sulfonamide derivatives, one compound was shown to inhibit bacterial growth at concentrations as low as 50 μg/mL against multiple strains of bacteria. This suggests that modifications to the sulfonamide group can enhance antimicrobial efficacy .
Data Table: Biological Activities
| Activity Type | Related Compounds | IC50 Values (µM) | Target Organisms/Cell Lines |
|---|---|---|---|
| Antitumor | Benzothiazole derivatives | 0.004 - 6.56 | A549, HCC827 |
| Antimicrobial | Sulfonamide derivatives | 50 | Staphylococcus aureus, E. coli |
| DNA Binding | Various furanes and thioureas | Not specified | AT-DNA |
Q & A
Basic: What protective group strategies are employed in the synthesis of this compound, and how are they selectively removed?
The compound utilizes two key protective groups: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group for amine protection and the tert-butyloxycarbonyl (Boc) group for secondary amine protection. The Fmoc group is typically removed under mild basic conditions (e.g., 20% piperidine in DMF), while the Boc group requires stronger acidic conditions (e.g., trifluoroacetic acid, TFA). Methodological considerations include monitoring deprotection via TLC or LC-MS to ensure completeness without side reactions. Sequential removal is critical to preserve the integrity of other functional groups .
Advanced: How can coupling efficiency be optimized during the introduction of the 2,2,4,6,7-pentamethylbenzofuran sulfonyl group, given steric hindrance?
The bulky sulfonyl group necessitates careful selection of coupling reagents. Dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)/DMF mixtures is effective, as evidenced in similar syntheses . Pre-activation of the sulfonyl chloride intermediate and extended reaction times (4–6 hours) at 0°C to room temperature improve yields. Sonication or microwave-assisted synthesis may further enhance reactivity by reducing aggregation.
Basic: What spectroscopic techniques are prioritized for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry (e.g., S-configuration at C2) and functional group integration, such as the benzofuran sulfonyl moiety .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly for the Fmoc group (e.g., loss of 222.2 Da corresponding to Fmoc cleavage) .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1690–1730 cm for carbamates and sulfonamides) .
Advanced: How can contradictory NMR data from rotameric forms of the guanidino-sulfonyl moiety be resolved?
Rotamers arise due to restricted rotation around the sulfonyl-guanidine bond. Strategies include:
- Variable Temperature (VT) NMR : Raising the temperature to 50–60°C coalesces rotameric signals .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO-d) may simplify splitting by stabilizing specific conformers.
- 2D NMR Techniques : HSQC and NOESY correlations help assign overlapping peaks .
Basic: What purification methods are effective for isolating high-purity product?
- Column Chromatography : Silica gel with gradient elution (hexane/EtO or DCM/MeOH) resolves intermediates, achieving >95% purity .
- Recrystallization : Tert-butyl-containing derivatives often crystallize well from EtOAc/hexane mixtures .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients remove trace impurities, especially for final product isolation .
Advanced: How does the Boc group influence solubility, and what modifications improve aqueous compatibility?
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous compatibility. To improve water solubility:
- Ionizable Group Introduction : Replace tert-butyl with PEG-based spacers or carboxylic acids.
- Protective Group Alternatives : Use acid-labile groups (e.g., Fmoc) for easier removal in aqueous-organic biphasic systems .
Basic: What synthetic routes are reported for analogous compounds with Fmoc-protected amino acids?
A three-step approach is common:
Fmoc Protection : React the primary amine with Fmoc-Cl in DCM using DMAP as a catalyst.
Sulfonylation : Introduce the benzofuran sulfonyl group via sulfonyl chloride activation.
Boc Protection : Protect secondary amines with Boc anhydride in THF .
Advanced: What analytical pitfalls occur during LC-MS analysis, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
